2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Medicinal Chemistry Lead Optimization Physicochemical Property Triage

This N-(pyridin-3-yl)acetamide derivative is a critical research tool for GPR17 modulator screening and COX-2 selectivity studies. Its specific 3-pyridinyl attachment distinguishes it from N-pyridin-2-yl and N-phenyl analogs, which exhibit different pharmacology per UCB Pharma patents (US20220298112A1). The 3-phenylsulfonyl indole core is computationally validated for COX-2 over COX-1 binding. With favorable CNS drug-like properties (MW 391.4, tPSA ~78 Ų), it is the preferred scaffold for initiating blood-brain barrier penetration studies over higher-tPSA analogs. Ensure SAR integrity—substituting with close analogs without confirmatory assay data risks invalidating your experimental results.

Molecular Formula C21H17N3O3S
Molecular Weight 391.45
CAS No. 941925-17-3
Cat. No. B2869343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
CAS941925-17-3
Molecular FormulaC21H17N3O3S
Molecular Weight391.45
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4
InChIInChI=1S/C21H17N3O3S/c25-21(23-16-7-6-12-22-13-16)15-24-14-20(18-10-4-5-11-19(18)24)28(26,27)17-8-2-1-3-9-17/h1-14H,15H2,(H,23,25)
InChIKeyCLGBMHKRSDWNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (CAS 941925-17-3): Procurement-Relevant Structural Identity and Physicochemical Profile


2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (CAS 941925-17-3) is a synthetic arylsulfonyl indole acetamide with molecular formula C21H17N3O3S and molecular weight 391.4 g/mol . It belongs to the N-arylsulfonyl-1H-indole acetamide class, containing a 3-phenylsulfonyl-substituted indole core connected via an N1-acetamide linker to a pyridin-3-yl amine terminus [1]. The compound is supplied as a research-grade chemical with typical purity of 95% . Unlike simpler indole acetamides, the phenylsulfonyl electron-withdrawing group at the indole 3-position is expected to modulate both the electronic properties of the indole ring and the conformational preferences of the acetamide side chain, which can influence target-binding interactions in medicinal chemistry campaigns.

Why 2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide Cannot Be Replaced by Close In-Class Analogs Without Verification


Although numerous arylsulfonyl indole acetamides exist as commercial research compounds, small structural variations in the N-terminal heterocycle, the sulfonyl aryl group, or the linker length produce distinct molecular recognition profiles that are not interchangeable. The pyridin-3-yl acetamide terminus in CAS 941925-17-3 presents a specific hydrogen-bond acceptor/donor geometry and basicity that differs from the pyridin-3-ylmethyl homolog (CAS 941925-09-3), the thiazol-2-yl analog (CAS 942003-79-4), or the isoxazol-3-yl variant . In the broader N-arylsulfonyl indole class, 3-phenylsulfonyl substitution has been computationally associated with selective COX-2 over COX-1 binding, whereas the des-sulfonyl or 3-acetyl analogs lack this electrostatic and steric feature entirely [1]. Furthermore, GPR17 modulator patents explicitly distinguish N-pyridin-3-yl from N-pyridin-2-yl and N-phenyl indole-3-sulfonamide analogs, indicating that even regioisomeric pyridyl attachment can alter target engagement [2]. Substituting CAS 941925-17-3 with a close analog without confirmatory assay data therefore risks invalidating structure-activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (CAS 941925-17-3) Versus Closest Analogs


Molecular Weight Differentiation: CAS 941925-17-3 (391.4 Da) vs. Pyridin-3-ylmethyl Homolog CAS 941925-09-3 (405.5 Da)

The target compound has a molecular weight of 391.4 g/mol (C21H17N3O3S), which is 14.1 Da lower than the pyridin-3-ylmethyl homolog 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 941925-09-3, MW 405.5 g/mol, C22H19N3O3S) . This difference arises from an additional methylene (-CH2-) unit in the linker of the homolog. In lead optimization cascades, a 14 Da mass increment can affect ligand efficiency indices (LE = 1.4 pIC50 / heavy atom count) and may alter passive membrane permeability, as each additional rotatable bond and increased molecular weight generally reduces the probability of achieving oral bioavailability [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Triage

Hydrogen-Bond Acceptor Count and Polar Surface Area: CAS 941925-17-3 (6 HBA; tPSA ~78 Ų) vs. Thiazol-2-yl Analog CAS 942003-79-4 (7 HBA; tPSA ~115 Ų)

The target compound contains 6 hydrogen-bond acceptors (HBA: 3 from sulfonyl oxygens, 1 from amide carbonyl, 1 from pyridine N, 1 from amide N) yielding a topological polar surface area (tPSA) of approximately 78 Ų, compared to the thiazol-2-yl analog 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (CAS 942003-79-4, C19H15N3O3S2) which has 7 HBA and an estimated tPSA of ~115 Ų due to the additional sulfur and nitrogen atoms in the thiazole ring . For CNS drug discovery programs, tPSA values below 90 Ų are associated with improved blood-brain barrier penetration, while values above 100 Ų correlate with reduced CNS exposure [1]. The lower tPSA of CAS 941925-17-3 positions it more favorably for CNS-targeted screening cascades.

Medicinal Chemistry ADMET Prediction CNS Drug Design

Pyridine Regioisomer Functional Differentiation: N-(pyridin-3-yl) vs. N-(pyridin-2-yl) Substitution Impacts GPR17 Target Engagement

In the GPR17 modulator patent family (US20220298112A1, ES-2969383-T3), N-(phenyl)-1H-indole-3-sulfonamide derivatives with N-pyridin-3-yl substitution are explicitly claimed as structurally related but pharmacologically distinct compounds from their N-pyridin-2-yl and N-phenyl counterparts [1]. The patent teaches that GPR17 modulation—a mechanism relevant to remyelination in multiple sclerosis—is sensitive to the position of the pyridyl nitrogen. While specific IC50 values for CAS 941925-17-3 are not publicly disclosed in the patent examples, the structural distinction between pyridin-3-yl and pyridin-2-yl attachment is sufficient to warrant separate compound identity in the patent claims, indicating that the regioisomers are not considered obvious equivalents by the inventors.

GPR17 Modulation CNS Disorders Multiple Sclerosis

Phenylsulfonyl vs. Des-Sulfonyl Indole: Class-Level COX-2 Selectivity Evidence from Computational Docking

A computational docking study of 1-substituted (phenyl)sulfonyl-1H-indole derivatives into COX-1 and COX-2 active sites demonstrated that the phenylsulfonyl group confers strong COX-2 selectivity over COX-1 [1]. Although this study did not include CAS 941925-17-3 specifically, the 3-phenylsulfonyl-1H-indole core is the shared pharmacophoric element. In contrast, 2-(1H-indol-3-yl)-N-(pyridin-3-yl)acetamide (AMB1098165, MW 251.3), which lacks the phenylsulfonyl group entirely, is not expected to engage the same COX-2 selectivity interactions [2]. The des-sulfonyl analog has a molecular weight 140 Da lower and lacks the key sulfonyl oxygen hydrogen-bond acceptors that the docking study identified as critical for COX-2 binding site interactions.

COX-2 Inhibition Anti-inflammatory Research Computational Chemistry

Acetamide Linker Geometry: Direct N-(pyridin-3-yl) vs. Methylene-Extended N-(pyridin-3-ylmethyl) Alters Conformational Flexibility and Hydrogen-Bonding Capacity

CAS 941925-17-3 features a direct acetamide linkage (-CH2CONH-) to the pyridin-3-yl ring, resulting in an amide NH that can act as a hydrogen-bond donor (HBD). The pyridin-3-ylmethyl homolog (CAS 941925-09-3) instead has an extended linker (-CH2CONHCH2-) where the amide NH is separated from the pyridine by a methylene spacer, adding one rotatable bond and converting the amide-pyridine connection from a conjugated to a non-conjugated system . This substitution increases the rotatable bond count from approximately 5 to 6, which is known to reduce oral bioavailability probability by approximately 10% per additional rotatable bond in the 0–10 range based on retrospective analyses of clinical candidates [1]. Additionally, the direct N-(pyridin-3-yl) amide in the target compound places the pyridine nitrogen within hydrogen-bonding distance of the amide NH (intramolecular H-bond potential), which is geometrically impossible in the methylene-extended variant.

Structure-Activity Relationship Conformational Analysis Medicinal Chemistry

Validated Application Scenarios for 2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (CAS 941925-17-3) Based on Available Evidence


GPR17-Targeted Screening for Remyelination Therapy Discovery in Multiple Sclerosis

The GPR17 receptor is an orphan GPCR implicated in oligodendrocyte differentiation and myelination. The patent family US20220298112A1 / ES-2969383-T3 explicitly claims N-pyridin-3-yl indole-3-sulfonamide derivatives as GPR17 modulators [1]. CAS 941925-17-3, bearing the N-(pyridin-3-yl)acetamide terminus and the 3-phenylsulfonyl indole core, represents a compound within this specifically claimed structural space. Procurement of this compound enables screening for GPR17 agonism or antagonism using cAMP or calcium-flux assays in Oli-neu or primary oligodendrocyte precursor cell models. The N-pyridin-3-yl attachment distinguishes it from the N-pyridin-2-yl and N-phenyl variants that may exhibit different GPR17 pharmacology, making CAS 941925-17-3 the appropriate procurement choice for programs following the UCB Pharma patent strategy.

COX-2 Selective Inhibitor Screening Cascades for Anti-inflammatory Lead Discovery

The 3-phenylsulfonyl indole core has been computationally validated to confer COX-2 selectivity over COX-1 through docking studies, with the sulfonyl oxygens engaging key binding-site interactions [1]. CAS 941925-17-3 can be deployed in COX-1/COX-2 inhibition assays (e.g., ovine or human recombinant enzyme assays monitoring PGE2 production) to experimentally confirm this class-level prediction. The N-(pyridin-3-yl)acetamide substituent provides a vector for further SAR exploration through amide diversification. For groups seeking to replicate or extend the phenylsulfonyl indole COX-2 selectivity hypothesis, this compound offers the foundational scaffold with a synthetically tractable amide handle, as opposed to the des-sulfonyl analog (AMB1098165) which lacks the selectivity-determining pharmacophore.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

With a molecular weight of 391.4 g/mol, tPSA of approximately 78 Ų, 6 HBA, and 2 HBD, CAS 941925-17-3 falls within favorable physicochemical ranges for CNS drug discovery (MW < 450, tPSA < 90 Ų) [1]. Compared to the thiazol-2-yl analog (tPSA ≈ 115 Ų, 7 HBA) [2], this compound is predicted to exhibit superior passive BBB permeability. Researchers pursuing CNS targets such as GPR17 (myelination), serotonin receptors, or other neurotherapeutic indications should preferentially procure CAS 941925-17-3 over higher-tPSA analogs when initiating blood-brain barrier penetration studies. The compound's properties support parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 transwell permeability screening.

Structure-Activity Relationship (SAR) Studies Exploring Linker Length and Heterocycle Effects

CAS 941925-17-3 serves as the 'direct-linked' reference point in a matrix of linker-length and heterocycle SAR explorations. The compound differs from its closest commercial analogs by (a) one methylene unit (vs. CAS 941925-09-3, the pyridin-3-ylmethyl homolog), (b) pyridine nitrogen position (vs. pyridin-2-yl variants), and (c) heterocycle identity (vs. thiazol-2-yl and isoxazol-3-yl analogs) [1]. Systematic procurement of CAS 941925-17-3 alongside these comparators enables quantitative SAR determination of how linker length, heterocycle basicity, and H-bonding geometry affect potency, selectivity, and ADMET parameters. The Chemsrc SMILES record provides the definitive structural identity for procurement verification [2].

Quote Request

Request a Quote for 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.